molecular formula C12H12N2O4 B13872001 [2-Methoxy-5-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetic acid CAS No. 294860-96-1

[2-Methoxy-5-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetic acid

Cat. No.: B13872001
CAS No.: 294860-96-1
M. Wt: 248.23 g/mol
InChI Key: XKWHPSWDOCXQAS-UHFFFAOYSA-N
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Description

2-[2-methoxy-5-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetic acid is a synthetic organic compound that features a methoxy group, a methyl-substituted oxadiazole ring, and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-methoxy-5-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the oxadiazole ring through cyclization reactions. For instance, the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions can yield oxadiazoles . The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

2-[2-methoxy-5-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-methoxy-5-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-methoxy-5-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function .

Comparison with Similar Compounds

Similar Compounds

    2-[2-methoxy-5-(1,2,4-oxadiazol-5-yl)phenyl]acetic acid: Lacks the methyl group on the oxadiazole ring.

    2-[2-methoxy-5-(3-methyl-1,3,4-oxadiazol-5-yl)phenyl]acetic acid: Contains a different oxadiazole isomer.

    2-[2-methoxy-5-(3-methyl-1,2,4-thiadiazol-5-yl)phenyl]acetic acid: Contains a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

The presence of the 3-methyl-1,2,4-oxadiazole ring in 2-[2-methoxy-5-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetic acid imparts unique chemical and biological properties compared to its analogs. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

294860-96-1

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

2-[2-methoxy-5-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetic acid

InChI

InChI=1S/C12H12N2O4/c1-7-13-12(18-14-7)8-3-4-10(17-2)9(5-8)6-11(15)16/h3-5H,6H2,1-2H3,(H,15,16)

InChI Key

XKWHPSWDOCXQAS-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2=CC(=C(C=C2)OC)CC(=O)O

Origin of Product

United States

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